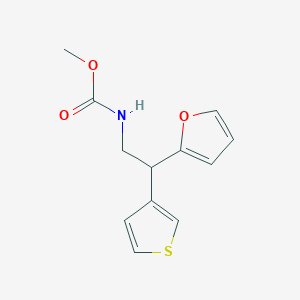

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate

Descripción

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate is a heterocyclic carbamate derivative featuring fused aromatic systems: a furan ring substituted at the 2-position and a thiophene ring substituted at the 3-position. The compound’s structure combines electron-rich heterocycles (furan and thiophene) with a carbamate functional group, making it a candidate for diverse applications, including medicinal chemistry and materials science.

The methyl carbamate group (-O(CO)NHCH₃) introduces both hydrogen-bonding capability and hydrolytic sensitivity, distinguishing it from bulkier carbamate derivatives (e.g., tert-butyl carbamates in ) .

Propiedades

IUPAC Name |

methyl N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-15-12(14)13-7-10(9-4-6-17-8-9)11-3-2-5-16-11/h2-6,8,10H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOLPZUMUDMHKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(C1=CSC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate typically involves the following steps:

Formation of the Intermediate: The initial step may involve the formation of an intermediate compound that contains both the furan and thiophene rings.

Carbamate Formation: The intermediate is then reacted with methyl isocyanate or a similar reagent to form the carbamate group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

Reduction: Reduction reactions could also occur, potentially affecting the carbamate group.

Substitution: Substitution reactions may take place, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could lead to the formation of amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: May have biological activity that can be explored for pharmaceutical applications.

Medicine: Potential use as a drug candidate or in drug development.

Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mecanismo De Acción

The mechanism of action for Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate would depend on its specific interactions with biological targets. Generally, it may interact with enzymes or receptors, affecting molecular pathways and leading to its observed effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate, enabling comparative analysis of their properties:

Key Comparisons

Backbone and Substituent Effects

- Electron Density and Reactivity : Compounds 4e and 4f () feature carbonylcarbamate groups, which enhance electron-withdrawing effects compared to the ethyl-linked carbamate in the target compound. This difference may influence hydrolysis rates and metabolic stability .

- Steric and Solubility Profiles : The tert-butyl carbamate in compounds (e.g., 4c) introduces significant steric bulk, likely improving lipid solubility but reducing aqueous solubility. In contrast, the methyl carbamate group in the target compound balances moderate hydrophilicity and compactness .

Synthetic Accessibility

- Pd-catalyzed coupling () and isocyanate-alcohol reactions () are common methods for carbamate synthesis. However, the target compound’s ethylenic linker may require additional steps, such as alkylation or Michael addition, compared to simpler carbonylcarbamates .

Biological and Physicochemical Properties Thiophene vs. This could make the target compound more suited for applications requiring redox activity or coordination chemistry . Fluorinated Analogues: Fluorinated carbamates (e.g., 4c in ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity. The absence of fluorine in the target compound may limit its pharmacokinetic profile but reduce synthetic complexity .

Spectroscopic Signatures

- 1H NMR : Thiophene protons in 4e (δ 7.60–7.10) and furan protons in 4f (δ 7.25–6.50) align with typical aromatic shifts. The target compound’s ethylenic protons are expected near δ 4.0–4.5 (carbamate CH₂) and δ 2.5–3.5 (ethylene CH₂) .

Hypothetical Data Table for Target Compound

| Property | Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate (Predicted) |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₃S |

| Molecular Weight | 263.30 g/mol |

| Key 1H NMR Signals | δ 7.40–6.80 (furan/thiophene), δ 4.20 (OCH₃), δ 3.80–3.50 (CH₂N) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |

| Hydrolytic Stability | Moderate (susceptible to base-catalyzed hydrolysis) |

Actividad Biológica

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate is an organic compound featuring both furan and thiophene rings, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This formula indicates the presence of a carbamate functional group along with furan and thiophene moieties, which are known for their diverse biological activities.

1. Anti-inflammatory Properties

Research has indicated that thiophene-based compounds exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives containing thiophene rings can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in inflammatory processes. Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate is hypothesized to share similar mechanisms due to its structural components.

Table 1: Comparison of Anti-inflammatory Activities of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate | TBD | Inhibition of COX/LOX enzymes |

| Tinoridine | 29.2 | COX inhibition |

| Tiaprofenic acid | 6.0 | LOX inhibition |

These findings suggest that methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate may possess similar or enhanced anti-inflammatory properties compared to established drugs.

2. Anticancer Activity

The compound's potential as an anticancer agent is supported by the presence of the furan and thiophene rings, which have been linked to cytotoxic effects against various cancer cell lines. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Activity Assessment

A study focusing on thiophene derivatives indicated that certain substitutions could enhance cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate | MCF-7 | TBD | Induction of apoptosis |

| Thiophene derivative A | MCF-7 | 15.0 | ROS generation |

| Thiophene derivative B | HeLa | 10.5 | Cell cycle arrest |

The biological activity of methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.

- Receptor Modulation : It can interact with specific receptors, modulating their activity and influencing cellular responses.

- Oxidative Stress Induction : The presence of reactive moieties may lead to increased oxidative stress in target cells, promoting apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.